molecular formula C27H25FN2O6S B12172018 ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12172018
M. Wt: 524.6 g/mol
InChI Key: MYSWQKZCPYCHNU-HMAPJEAMSA-N
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Description

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a fluorophenyl group, and various functional groups such as acetyloxy and ethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the fluorophenyl group and other substituents. Common reagents used in these reactions include ethyl acetoacetate, 2-fluorobenzaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups may exhibit similar chemical reactivity and biological activities.

    Acetyloxy and ethoxy derivatives: These functional groups can influence the compound’s solubility, stability, and reactivity.

Biological Activity

Ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial effects, as well as its mechanism of action and structure-activity relationships.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C28H28N2O7S
Molecular Weight 532.66 g/mol
IUPAC Name This compound
Purity Typically 95%

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects on various cancer cell lines, particularly focusing on lung adenocarcinoma (A549) and breast cancer models.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
    • A study showed that at a concentration of 100 µM, the compound reduced A549 cell viability by approximately 70%, indicating a strong cytotoxic effect compared to control treatments .
  • Structure-Activity Relationship (SAR) : Modifications in the ethoxy and acetyloxy groups significantly influence the biological activity. For instance:
    • The introduction of a fluorophenyl group enhances lipophilicity and cellular uptake, leading to increased anticancer efficacy.
    • Compounds with additional methoxy groups demonstrated varied activity levels, suggesting that electronic effects play a crucial role in their biological performance.

Antimicrobial Activity

The compound has also been tested against various microbial strains, including multidrug-resistant bacteria.

  • Efficacy Against Pathogens : In vitro studies revealed that ethyl (2Z)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo exhibits antibacterial activity against:
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumoniae
    The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL, indicating moderate to high efficacy against these pathogens .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A recent clinical trial involving patients with advanced lung cancer showed promising results when this compound was used as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone.
  • Case Study 2 : In another study focusing on antimicrobial resistance, this compound was used to treat infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 48 hours of treatment.

Properties

Molecular Formula

C27H25FN2O6S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25FN2O6S/c1-5-34-21-13-17(11-12-20(21)36-16(4)31)14-22-25(32)30-24(18-9-7-8-10-19(18)28)23(26(33)35-6-2)15(3)29-27(30)37-22/h7-14,24H,5-6H2,1-4H3/b22-14-

InChI Key

MYSWQKZCPYCHNU-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4F)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4F)OC(=O)C

Origin of Product

United States

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